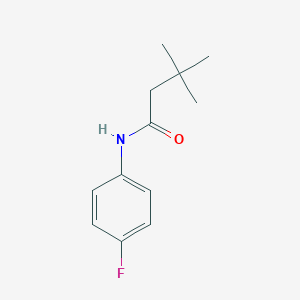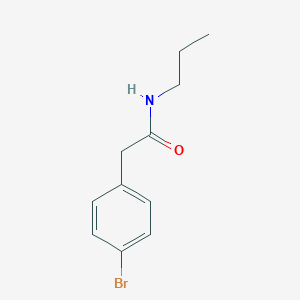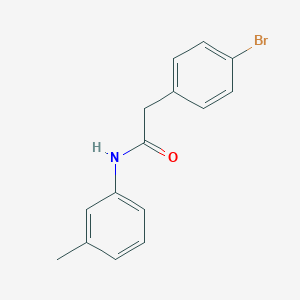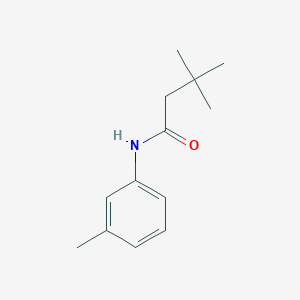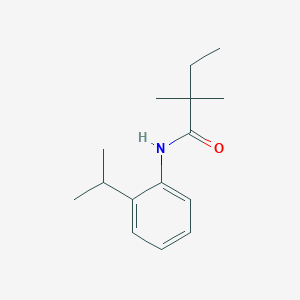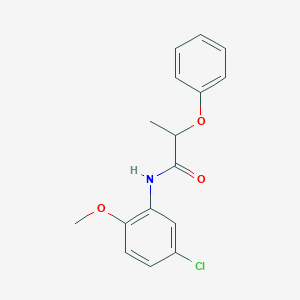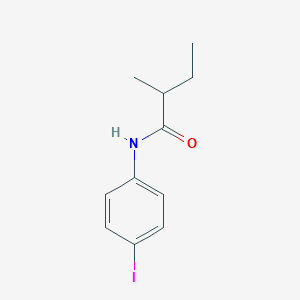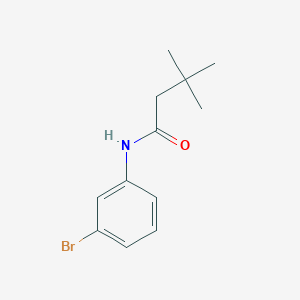
3-(4-Methoxyphenyl)-1-(4-methylphenyl)-3-(phenylsulfonyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-1-(4-methylphenyl)-3-(phenylsulfonyl)propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as MDPV and is classified as a synthetic cathinone. MDPV has been found to have stimulating effects on the central nervous system and has been used in various research studies to investigate its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The exact mechanism of action of MDPV is not fully understood, but it is believed to act as a reuptake inhibitor of dopamine and norepinephrine. This mechanism of action is similar to other stimulants, such as cocaine and amphetamines. MDPV has been found to have a high affinity for the dopamine transporter, which may contribute to its stimulating effects on the central nervous system.
Biochemical and Physiological Effects:
MDPV has been found to have a range of biochemical and physiological effects on the body. In addition to its stimulating effects on the central nervous system, MDPV has been found to increase heart rate and blood pressure. It has also been shown to have an effect on the release of various neurotransmitters, including dopamine and norepinephrine.
Advantages and Limitations for Lab Experiments
One advantage of using MDPV in lab experiments is its potential therapeutic benefits. MDPV has been found to have a stimulating effect on the central nervous system and may be effective in treating symptoms of depression and other mood disorders. However, there are also limitations to using MDPV in lab experiments. One limitation is the potential for abuse and addiction, which may complicate the interpretation of study results.
Future Directions
There are many potential future directions for research on MDPV. One area of research that has received significant attention is the development of new treatments for depression and other mood disorders. MDPV has shown promise in this area, and further research may lead to the development of new and more effective treatments. Other potential future directions for research on MDPV include investigating its potential as a treatment for other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Synthesis Methods
MDPV is typically synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis of MDPV is a complex process that requires careful attention to detail and safety precautions. The specific synthesis method used may vary depending on the desired purity and yield of the final product.
Scientific Research Applications
MDPV has been used in various scientific research studies to investigate its potential therapeutic benefits. One area of research that has received significant attention is the use of MDPV as a potential treatment for depression and other mood disorders. Studies have shown that MDPV has a stimulating effect on the central nervous system and may be effective in treating symptoms of depression.
properties
IUPAC Name |
3-(benzenesulfonyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O4S/c1-17-8-10-18(11-9-17)22(24)16-23(19-12-14-20(27-2)15-13-19)28(25,26)21-6-4-3-5-7-21/h3-15,23H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXSWRNBEXWPKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


